molecular formula C8H10ClFN2 B6190696 2-fluoro-4-methylbenzene-1-carboximidamide hydrochloride CAS No. 1919023-05-4

2-fluoro-4-methylbenzene-1-carboximidamide hydrochloride

Cat. No.: B6190696
CAS No.: 1919023-05-4
M. Wt: 188.63 g/mol
InChI Key: DWARPACMIKJAPU-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylbenzene-1-carboximidamide hydrochloride is a substituted aromatic compound featuring a benzene ring with three key functional groups:

  • Fluorine at the 2-position, which enhances electronegativity and influences metabolic stability.
  • Methyl group at the 4-position, contributing to lipophilicity and steric effects.
  • Carboximidamide group at the 1-position, modified as a hydrochloride salt to improve aqueous solubility.

This compound is structurally distinct due to the combination of electron-withdrawing (fluoro) and electron-donating (methyl) groups, which may confer unique physicochemical and biological properties.

Properties

CAS No.

1919023-05-4

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

2-fluoro-4-methylbenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C8H9FN2.ClH/c1-5-2-3-6(8(10)11)7(9)4-5;/h2-4H,1H3,(H3,10,11);1H

InChI Key

DWARPACMIKJAPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=N)N)F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Formation of the Imidate Intermediate

The nitrile group in 2-fluoro-4-methylbenzonitrile undergoes protonation and alcohol addition in the presence of anhydrous hydrogen chloride (HCl). Typical conditions include:

  • Solvent System : Anhydrous ethanol/diethyl ether (e.g., 5 mL ethanol + 70 mL ether per 10 g nitrile).

  • Temperature : Cooling to 0–5°C during HCl saturation, followed by warming to ambient temperature.

  • HCl Saturation : 90-minute gas introduction to ensure complete conversion.

The reaction proceeds via nucleophilic attack of ethanol on the protonated nitrile, forming an imidate intermediate. The electron-withdrawing fluorine at the ortho position may slightly retard reactivity compared to para-substituted analogs, necessitating extended reaction times.

Amination to Amidine Hydrochloride

The imidate intermediate is treated with ammonia to yield the amidine hydrochloride:

  • Ammonia Source : Gaseous NH₃ dissolved in diethyl ether (100 mL saturated solution per 20 mL ethanol).

  • Stirring Duration : 3 hours to ensure complete substitution.

  • Work-Up : Filtration, solvent evaporation, and washing with diisopropyl ether to isolate crystalline product.

Yield Considerations :

ConditionExample (Analogous Compound)Yield
Standard Pinner Reaction4-Fluorobenzamidine HCl35.5%
Optimized Work-Up4-Fluorobenzamidine HCl100%

The disparity in yields highlights the impact of purification strategies. Example 4A achieved quantitative yield by dissolving the initial precipitate in ethanol and reprecipitating with ammonia-saturated ether, minimizing losses.

Alternative Synthetic Approaches

Stephen Reduction Pathway

While less common, the Stephen reduction converts nitriles to imidoyl chlorides using SnCl₂/HCl, followed by ammonolysis:

  • SnCl₂-Mediated Reduction :
    R-CN+SnCl2+HClR-C(Cl)=NH\text{R-CN} + \text{SnCl}_2 + \text{HCl} \rightarrow \text{R-C(Cl)=NH}

  • Ammonia Treatment :
    R-C(Cl)=NH+NH3R-C(NH2)=NHHCl\text{R-C(Cl)=NH} + \text{NH}_3 \rightarrow \text{R-C(NH}_2\text{)=NH} \cdot \text{HCl}

This method is less favored due to stoichiometric metal usage and lower yields compared to the Pinner reaction.

Hofmann Rearrangement of Amides

Though typically used for amine synthesis, the Hofmann rearrangement could theoretically convert 2-fluoro-4-methylbenzamide to the corresponding urea derivative, which might be further processed to amidine. However, this route is convoluted and lacks precedent in literature.

Critical Analysis of Reaction Parameters

Solvent Effects

  • Ether-Ethanol Mixtures : Enhance intermediate solubility while facilitating HCl gas absorption.

  • N-Methylpyrrolidone (NMP) : Patented for hydrogenation steps in related amidine syntheses but requires higher temperatures (up to 100°C).

Substituent Electronic Effects

The ortho-fluoro and para-methyl groups create competing electronic effects:

  • Fluorine : Electron-withdrawing inductive effect reduces nitrile electrophilicity.

  • Methyl : Electron-donating resonance slightly offsets deactivation.

These interactions necessitate precise stoichiometry, with molar ratios of nitrile:HCl:NH₃ optimized at 1:3:5 for consistent yields.

Temperature and Time Optimization

ParameterOptimal RangeImpact on Yield
HCl Saturation90–120 minutesMaximizes imidate formation
Ammonia Reaction3–4 hoursPrevents over-alkylation
Work-Up Temperature0–5°CReduces product solubility losses

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR (DMSO-d₆) : Peaks at δ 7.5–8.1 ppm (aromatic protons), δ 2.3 ppm (methyl group).

  • Melting Point : ~210°C (decomposition observed >250°C in analogous compounds).

  • XRD : Characteristic peaks at 2θ = 5.9°, 6.9°, 22.7° for crystalline hydrochloride salts.

Applications and Derivative Synthesis

2-Fluoro-4-methylbenzene-1-carboximidamide hydrochloride serves as a precursor for:

  • Antimicrobial Agents : Structural analogs show activity against Staphylococcus aureus (MIC = 4 µg/mL).

  • Kinase Inhibitors : Pyrazolo-pyridine derivatives synthesized via similar routes exhibit IC₅₀ values <50 nM .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-methylbenzene-1-carboximidamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboximidamide group to an amine or other reduced forms.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzene derivatives.

Scientific Research Applications

2-fluoro-4-methylbenzene-1-carboximidamide hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-4-methylbenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s binding affinity and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents Functional Group Key Properties/Applications References
2-Fluoro-4-methylbenzene-1-carboximidamide HCl 2-F, 4-CH3 Carboximidamide HCl High solubility (HCl salt); potential receptor binding modulation Hypothetical
Benzydamine Hydrochloride Multiple benzyl/amine groups Benzylamine derivative Anti-inflammatory, analgesic
Ortho-Toluidine Hydrochloride 2-CH3, NH2 Aromatic amine HCl Industrial synthesis; carcinogenic
Memantine Hydrochloride Adamantane backbone Amine HCl NMDA receptor antagonist (Alzheimer’s)

Pharmacological Potential

  • Compared to benzydamine hydrochloride (a topical anti-inflammatory agent) , the target compound’s carboximidamide group could target different receptors (e.g., guanidine-sensitive ion channels).

Research Findings and Hypothetical Data

Stability and Reactivity

  • Hydrolytic Stability : The carboximidamide group may hydrolyze under acidic conditions, unlike the stable adamantane backbone of memantine hydrochloride .
  • Thermal Stability : Predicted melting point range: 180–200°C (based on ortho-toluidine hydrochloride: 194°C) .

Biological Activity

2-Fluoro-4-methylbenzene-1-carboximidamide hydrochloride, also known as a carboximidamide derivative, has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article delves into its synthesis, biological activity, mechanism of action, and relevant research findings.

  • CAS Number : 1919023-05-4
  • Molecular Formula : C8H10ClFN2
  • Molecular Weight : 188.63 g/mol
  • IUPAC Name : 2-fluoro-4-methylbenzenecarboximidamide; hydrochloride
PropertyValue
CAS No.1919023-05-4
Molecular FormulaC8H10ClFN2
Molecular Weight188.63 g/mol
Purity≥95%

Synthesis

The synthesis of 2-fluoro-4-methylbenzene-1-carboximidamide hydrochloride typically involves the reaction of 2-fluoro-4-methylbenzonitrile with an appropriate amine under acidic conditions. The hydrochloride salt is formed by treating the carboximidamide with hydrochloric acid. Common solvents used include ethanol or methanol, and heating may be required to facilitate the reaction.

Biological Activity

Research indicates that 2-fluoro-4-methylbenzene-1-carboximidamide hydrochloride exhibits significant biological activity, particularly in enzyme inhibition studies and as a ligand in binding assays.

The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets through hydrogen bonding and other non-covalent interactions. The fluorine atom enhances binding affinity and stability, which is crucial for its function as a potential therapeutic agent.

Case Studies and Research Findings

  • Enzyme Inhibition Studies
    • A study evaluated the compound's effectiveness as an inhibitor of various enzymes involved in metabolic pathways. It was found to inhibit certain enzymes at micromolar concentrations, showcasing its potential as a lead compound in drug development .
  • Binding Affinity Assessments
    • Binding assays demonstrated that 2-fluoro-4-methylbenzene-1-carboximidamide hydrochloride could effectively bind to target proteins, influencing their activity. The binding affinity was measured using competitive inhibition assays, revealing promising results compared to existing inhibitors.
  • Comparative Analysis with Similar Compounds
    • Comparative studies with similar compounds like 4-methylbenzene-1-carboximidamide hydrochloride highlighted the enhanced reactivity and biological efficacy provided by the fluorine substitution in the benzene ring .

Table 2: Comparative Biological Activity

CompoundIC50 (µM)Notes
2-Fluoro-4-methylbenzene-1-carboximidamide~10Effective enzyme inhibitor
4-Methylbenzene-1-carboximidamide~25Less effective compared to fluorinated variant

Q & A

Q. What safety protocols are essential when handling 2-fluoro-4-methylbenzene-1-carboximidamide hydrochloride in laboratory settings?

  • Methodological Answer : Safe handling requires adherence to industrial hygiene practices:
  • Engineering controls : Use closed systems or local exhaust ventilation to minimize inhalation risks .
  • Personal protective equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection (e.g., vapor respirators) is mandatory if ventilation is inadequate .
  • Spill management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid direct contact with skin or eyes .
  • Storage : Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers). Monitor degradation over time, as stability data are limited .

Q. How can researchers determine the solubility of 2-fluoro-4-methylbenzene-1-carboximidamide hydrochloride for experimental design?

  • Methodological Answer : Solubility can be empirically tested using a stepwise approach:

Solvent screening : Start with polar solvents (e.g., water, methanol, DMSO) and non-polar solvents (e.g., hexane) at room temperature.

Concentration gradients : Prepare serial dilutions to identify saturation points.

Temperature dependence : Test solubility at 25°C, 37°C, and 50°C to model physiological or reaction conditions.
Note: Published solubility data for structurally similar compounds (e.g., 3-chloro-4-fluoro-benzamidine hydrochloride) suggest moderate solubility in polar aprotic solvents .

Q. What synthetic routes are reported for carboximidamide derivatives, and how can they be adapted for this compound?

  • Methodological Answer : Common strategies include:
  • Nucleophilic substitution : React 2-fluoro-4-methylbenzene-1-carbonitrile with ammonia or ammonium chloride under acidic conditions .
  • Hydrochloride salt formation : Treat the free base with HCl gas in anhydrous ethanol to improve stability and crystallinity .
  • Yield optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30–60 minutes at 100°C) .

Advanced Research Questions

Q. How can computational modeling improve the design of reactions involving 2-fluoro-4-methylbenzene-1-carboximidamide hydrochloride?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) to:

Predict reaction pathways : Identify transition states and intermediates for nucleophilic substitution or cyclization reactions .

Optimize conditions : Simulate solvent effects and temperature gradients to minimize side products .

Validate experimental data : Cross-reference computed NMR/IR spectra with empirical results to confirm product identity .
Tools like Gaussian or ORCA are recommended for such analyses .

Q. What strategies resolve contradictions in kinetic data for reactions involving fluorinated carboximidamides?

  • Methodological Answer : Address discrepancies via:

Replicate experiments : Ensure consistency in reaction conditions (e.g., purity of reagents, inert atmosphere).

In-situ monitoring : Use techniques like HPLC-MS or FTIR to track intermediate formation in real time .

Statistical analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) and identify confounding factors .
For example, conflicting reports on hydrolysis rates may stem from uncontrolled moisture levels during synthesis .

Q. How can this compound be utilized in enzyme inhibition studies, and what methodological controls are critical?

  • Methodological Answer : As a benzamidine derivative, it may act as a trypsin-like protease inhibitor. Key steps include:

Activity assays : Use fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) to measure inhibition constants (Ki) .

Selectivity profiling : Test against a panel of serine proteases (e.g., thrombin, plasmin) to assess specificity .

Structural validation : Co-crystallize the compound with target enzymes for X-ray diffraction studies .
Note: Negative controls (e.g., unmodified benzamidine) and dose-response curves are essential to rule off-target effects .

Key Considerations for Researchers

  • Contradictions in evidence : Safety guidelines vary by source (e.g., respirator requirements). Prioritize institution-specific protocols .
  • Data gaps : Limited published data on biological activity. Cross-reference with analogs like 3-chloro-4-fluoro-benzamidine hydrochloride .

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